molecular formula C13H18ClNO2 B2900731 7-Methoxy-1,2-dihydrospiro[indole-3,4'-oxane]hydrochloride CAS No. 2197053-87-3

7-Methoxy-1,2-dihydrospiro[indole-3,4'-oxane]hydrochloride

Cat. No. B2900731
CAS RN: 2197053-87-3
M. Wt: 255.74
InChI Key: DCYAKTVHYXZYPZ-UHFFFAOYSA-N
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Description

7-Methoxy-1,2-dihydrospiro[indole-3,4'-oxane]hydrochloride, also known as MI-136, is a synthetic compound that has been of great interest in the field of scientific research. MI-136 is a type of indole derivative that has been shown to exhibit significant anti-tumor activity in preclinical studies.

Mechanism of Action

The exact mechanism of action of 7-Methoxy-1,2-dihydrospiro[indole-3,4'-oxane]hydrochloride is not fully understood. However, it has been suggested that this compound may inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to inhibit the activity of histone deacetylases, which are enzymes that play a key role in regulating gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-tumor activity, this compound has been shown to exhibit anti-inflammatory activity and to inhibit the growth of bacteria and fungi. This compound has also been shown to be a potent inhibitor of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as dopamine and serotonin.

Advantages and Limitations for Lab Experiments

One of the main advantages of 7-Methoxy-1,2-dihydrospiro[indole-3,4'-oxane]hydrochloride is its potent anti-tumor activity. This compound has been shown to be effective in inhibiting the growth of various cancer cell lines, making it a promising candidate for further development as an anti-cancer agent. However, one limitation of this compound is its relatively low solubility, which can make it difficult to work with in certain experimental settings.

Future Directions

There are a number of potential future directions for research on 7-Methoxy-1,2-dihydrospiro[indole-3,4'-oxane]hydrochloride. One area of interest is the development of new synthetic routes to this compound that may improve its solubility and other properties. Another area of interest is the development of new analogs of this compound that may exhibit even greater anti-tumor activity. Finally, there is also interest in exploring the potential use of this compound in combination with other anti-cancer agents to enhance its therapeutic efficacy.
Conclusion:
This compound is a synthetic compound that has shown great promise as an anti-tumor agent in preclinical studies. Its potent anti-tumor activity, combined with its other biochemical and physiological effects, make it a promising candidate for further development as a therapeutic agent. While there are some limitations to working with this compound, there are also a number of potential future directions for research on this compound. Overall, this compound represents an exciting area of research in the field of cancer therapeutics.

Synthesis Methods

7-Methoxy-1,2-dihydrospiro[indole-3,4'-oxane]hydrochloride can be synthesized through a multi-step process that involves the reaction of 2-methoxyphenylacetic acid with 2-bromoaniline to form the corresponding amide. This amide is then subjected to a cyclization reaction with ethyl chloroformate to yield the 2-(2-methoxyphenyl)indole-3-carboxylic acid ethyl ester. The final step involves the reaction of this intermediate with 1,2-dihydroxybenzene in the presence of a Lewis acid catalyst to form the desired this compound.

Scientific Research Applications

7-Methoxy-1,2-dihydrospiro[indole-3,4'-oxane]hydrochloride has been extensively studied for its potential anti-tumor activity. In preclinical studies, this compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to be effective in inhibiting tumor growth in mouse xenograft models.

properties

IUPAC Name

7-methoxyspiro[1,2-dihydroindole-3,4'-oxane];hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2.ClH/c1-15-11-4-2-3-10-12(11)14-9-13(10)5-7-16-8-6-13;/h2-4,14H,5-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCYAKTVHYXZYPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1NCC23CCOCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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